MEK4 Kinase Inhibition: Quantitative Comparison with Reference Inhibitors
In an ADP-Glo kinase assay using recombinant active full-length human MEK4 (Carna Biosciences) with 3 µM recombinant substrate, 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid exhibited an IC50 of 20,000 nM (20 µM) [1]. This activity, while modest, represents a defined quantitative benchmark for structure-activity relationship (SAR) optimization of the quinoline-2-carboxylic acid scaffold targeting the MAPK pathway [1].
| Evidence Dimension | MEK4 kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Reference MEK4 inhibitors in the patent series exhibit IC50 values ranging from 50 nM to >100 µM |
| Quantified Difference | The target compound occupies the moderate affinity range, providing a starting point for further optimization |
| Conditions | ADP-Glo assay; recombinant active full-length human MEK4; 3 µM recombinant substrate |
Why This Matters
This IC50 value establishes a baseline for SAR studies; procurement of this exact compound is essential for reproducing and optimizing MEK4 inhibition using this specific quinoline-2-carboxylic acid scaffold.
- [1] BindingDB. BDBM558859: US11370770, Compound 6k. IC50 = 2.00E+4 nM against MEK4 (ADP-Glo assay, 3 µM substrate). http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=558859 (accessed 2026). View Source
